![molecular formula C24H18N2O2S B2899742 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide CAS No. 361160-36-3](/img/structure/B2899742.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-phenoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, InChI key, and SMILES string .
Synthesis Analysis
This involves the methods and procedures used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like solubility, melting point, boiling point, acidity or basicity, and reactivity with other substances .科学的研究の応用
Mycobacterial Energetics Disruption
This compound has been studied for its potential to disrupt the energetics of Mycobacterium tuberculosis . It’s part of a class of compounds that can affect the bacterium’s energy production, which is crucial for its survival and proliferation . This application is particularly relevant in the search for new treatments against tuberculosis, especially given the rise of drug-resistant strains.
Antitumor and Cytotoxic Activity
Thiazole derivatives, which include the compound , have been reported to exhibit antitumor and cytotoxic activities. These compounds have been synthesized and tested against various human tumor cell lines, showing promising results in combating cancerous cells .
Calcium-Signaling Modulation
The compound has been identified as an activator of KCa2 and KCa3.1 potassium channels . These channels play a significant role in modulating calcium-signaling cascades and membrane potential in cells. The activation of these channels can have therapeutic implications for treating conditions like hypertension, epilepsy, and ataxia .
Antimicrobial and Antifungal Properties
Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial and antifungal properties. This makes the compound a potential candidate for developing new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens .
Anti-Inflammatory and Analgesic Effects
Compounds containing the thiazole moiety have been associated with anti-inflammatory and analgesic effects. This suggests that the compound could be used in the development of new medications aimed at reducing inflammation and pain .
Neuroprotective Potential
Given the role of thiazole derivatives in modulating calcium-signaling pathways, there is potential for neuroprotective applications. These compounds could contribute to the development of treatments for neurodegenerative diseases or brain injuries by protecting neuronal cells from damage .
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to affect a wide range of biological targets .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The compound’s drug-likeness and potential toxicity have been noted as areas of interest in medicinal chemistry .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, antitumor, and antiviral effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2S/c27-23(19-12-6-7-13-20(19)28-17-9-2-1-3-10-17)26-24-25-22-18-11-5-4-8-16(18)14-15-21(22)29-24/h1-13H,14-15H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINQTTQSGNOVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899660.png)
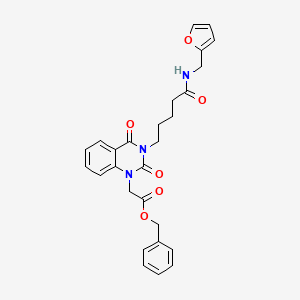


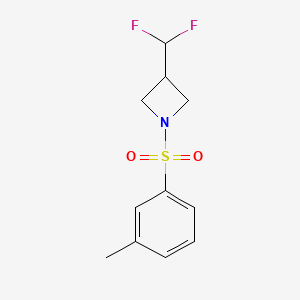
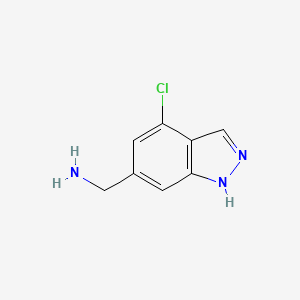
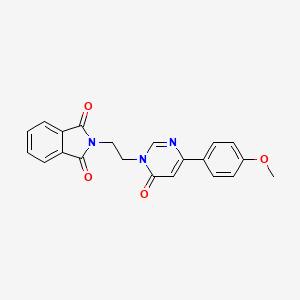
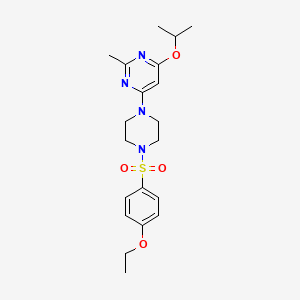
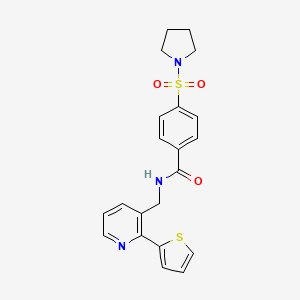
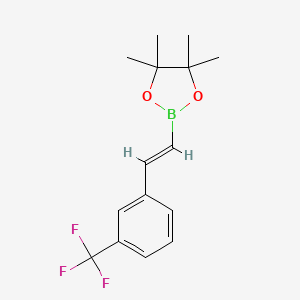
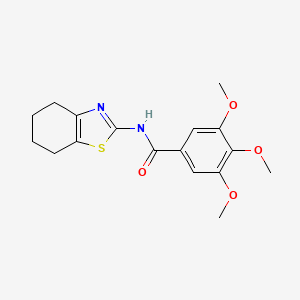
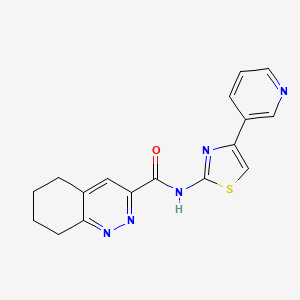
![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2899679.png)
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile;2,2,2-trifluoroacetic acid](/img/structure/B2899682.png)